molecular formula C25H27N3OS B2652882 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea CAS No. 851971-65-8

3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

Cat. No.: B2652882
CAS No.: 851971-65-8
M. Wt: 417.57
InChI Key: GUSFZQKDTBWKKQ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its diverse structural components, including a dimethylphenyl group, a furan ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: Starting with 2-methylindole, an alkylation reaction is performed using an appropriate alkyl halide to introduce the ethyl group at the nitrogen position.

    Synthesis of the Furan-2-ylmethyl Intermediate: Furan-2-carbaldehyde is reacted with a suitable amine to form the furan-2-ylmethylamine.

    Coupling Reaction: The indole derivative and the furan-2-ylmethylamine are coupled with 2,4-dimethylphenyl isothiocyanate under basic conditions to form the final thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiourea group, potentially converting it to a thiol or amine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and indole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while substitution on the indole ring could introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s structural features suggest potential activity as a ligand for various biological targets. It could be explored for its binding affinity to proteins, enzymes, or receptors, which may lead to the discovery of new bioactive compounds.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be investigated. Its structural motifs are reminiscent of known bioactive molecules, suggesting it could be a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, or antimicrobial research.

Industry

Industrially, the compound could be used in the development of specialty chemicals, polymers, or as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism by which 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea exerts its effects would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors. The thiourea group could form hydrogen bonds or coordinate with metal ions, while the aromatic rings might engage in π-π interactions or hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(1H-indol-3-yl)ethyl)thiourea: Similar structure but lacks the methyl group on the indole ring.

    3-(2,4-Dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)urea: Similar structure but with a urea group instead of thiourea.

    3-(2,4-Dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)amine: Similar structure but with an amine group instead of thiourea.

Uniqueness

The uniqueness of 3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea lies in its combination of structural elements, which confer distinct chemical and biological properties. The presence of both furan and indole rings, along with the thiourea group, provides a versatile platform for various chemical reactions and potential biological activities.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3OS/c1-17-10-11-23(18(2)15-17)27-25(30)28(16-20-7-6-14-29-20)13-12-21-19(3)26-24-9-5-4-8-22(21)24/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSFZQKDTBWKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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